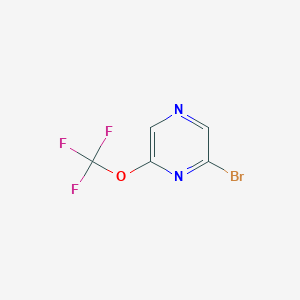

2-Bromo-6-(trifluoromethoxy)pyrazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H2BrF3N2O |

|---|---|

Molecular Weight |

242.98 g/mol |

IUPAC Name |

2-bromo-6-(trifluoromethoxy)pyrazine |

InChI |

InChI=1S/C5H2BrF3N2O/c6-3-1-10-2-4(11-3)12-5(7,8)9/h1-2H |

InChI Key |

MRKFXADHXBWMIJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(C=N1)Br)OC(F)(F)F |

Origin of Product |

United States |

Ii. Synthetic Strategies for 2 Bromo 6 Trifluoromethoxy Pyrazine and Pyrazine Analogues

Approaches to Introduce the Trifluoromethoxy Moiety onto Pyrazine (B50134) Cores

The incorporation of the trifluoromethoxy (-OCF₃) group into pyrazine rings is a critical step in the synthesis of the target compound and its analogues. This moiety is known to enhance the physicochemical properties of molecules, such as lipophilicity and metabolic stability. nih.gov Several methods have been developed for this transformation, each with its own advantages and limitations.

Chlorination-Fluorination Techniques for Trifluoromethoxy Ether Formation

A classical and widely used method for the synthesis of trifluoromethyl ethers involves a two-step chlorination-fluorination sequence. nih.govacs.orgnih.govbeilstein-journals.orgthieme-connect.de This approach typically starts from a corresponding hydroxypyrazine, which is first converted to a trichloromethoxy derivative. The subsequent fluorine exchange reaction then yields the desired trifluoromethoxy compound.

A notable example is the synthesis of 2-chloro-5-trifluoromethoxypyrazine. nih.gov The process begins with the treatment of hydroxypyrazine with thiophosgene, followed by chlorination to yield 2-chloro-5-(trichloromethoxy)pyrazine. This intermediate is then subjected to a halogen exchange reaction using antimony trifluoride (SbF₃) and a catalytic amount of antimony pentachloride (SbCl₅) to produce 2-chloro-5-trifluoromethoxypyrazine. nih.govnih.gov This method is scalable and has been shown to be efficient. nih.gov

| Starting Material | Reagents | Intermediate | Final Product | Reference |

| Hydroxypyrazine | 1. Thiophosgene 2. Cl₂ | 2-chloro-5-(trichloromethoxy)pyrazine | 2-chloro-5-trifluoromethoxypyrazine | nih.gov |

| Substituted Anisoles | 1. Cl₂, PCl₅ 2. SbF₃, SbCl₅ | Aryl trichloromethyl ethers | Aryl trifluoromethyl ethers | nih.govthieme-connect.de |

This chlorination/fluorination sequence can also be performed in situ by heating a phenol (B47542) with tetrachloromethane and anhydrous hydrogen fluoride (B91410) in the presence of a Lewis acid catalyst like boron trifluoride. acs.orgbeilstein-journals.org However, this modified procedure may not be suitable for all substrates, particularly those with ortho substituents capable of hydrogen bonding. beilstein-journals.org

Oxidative Desulfofluorination of Xanthates

Another established method for the synthesis of trifluoromethyl ethers is the oxidative desulfofluorination of xanthates. nih.govthieme-connect.de This technique involves the conversion of a phenol or hydroxypyrazine to a xanthate intermediate, which is then treated with a fluorinating agent and an oxidant.

The process typically involves reacting the corresponding hydroxy compound with a carbon disulfide and an alkyl halide in the presence of a base to form the xanthate. This intermediate is then subjected to oxidative desulfofluorination using reagents such as hydrogen fluoride-pyridine and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) or N-bromosuccinimide (NBS). thieme-connect.de This method provides an alternative route to trifluoromethoxylated aromatics and heteroaromatics.

Direct Substitution Methods for Trifluoromethoxylation

More recent advancements have focused on the direct introduction of the trifluoromethoxy group, which can simplify synthetic routes and avoid harsh reaction conditions. nih.govresearchgate.netfrontiersin.orgmdpi.com These methods often involve the use of specialized trifluoromethoxylating reagents.

One innovative approach is the direct C-H trifluoromethoxylation of (hetero)aromatics through an electrochemical reaction. nih.govresearchgate.net This method combines a readily available trifluoromethylating reagent with oxygen under electrochemical conditions to generate a trifluoromethoxy radical, which then adds to the aromatic or heteroaromatic ring. nih.govresearchgate.net This technique offers an operationally simple protocol for the direct incorporation of the -OCF₃ group. nih.govresearchgate.net

Another direct method involves the use of a trifluoromethoxide anion, mediated by silver salts, for the C-H trifluoromethoxylation of arenes and heteroarenes. mdpi.com This approach has shown broad substrate scope and functional-group compatibility, including the ortho-selective trifluoromethoxylation of pyridines. mdpi.com

| Method | Reagents/Conditions | Substrates | Key Features | References |

| Electrochemical C-H Trifluoromethoxylation | Trifluoromethylating reagent, O₂, electrochemical conditions | (Hetero)aromatics | Operationally simple, avoids harsh reagents | nih.govresearchgate.net |

| Direct C-H Trifluoromethoxylation with Anionic OCF₃ | Trifluoromethoxide anion, Silver salts | Arenes and heteroarenes | Broad substrate scope, good functional-group compatibility | mdpi.com |

These direct methods are particularly valuable for late-stage functionalization in drug discovery and materials science. frontiersin.orgmdpi.com

Methodologies for Bromination of Pyrazine Rings

The introduction of a bromine atom onto the pyrazine ring is another crucial step in the synthesis of 2-bromo-6-(trifluoromethoxy)pyrazine. Brominated pyrazines are versatile intermediates for further functionalization through cross-coupling reactions.

Regioselective Bromination Reactions

Achieving regioselective bromination of the pyrazine ring is essential to obtain the desired isomer. The electron-deficient nature of the pyrazine ring influences the position of electrophilic substitution.

Various brominating agents can be employed, with the choice often depending on the substrate and desired selectivity. Common reagents include N-bromosuccinimide (NBS) and bromine. The regioselectivity of the bromination can be influenced by the presence of other substituents on the pyrazine ring. For instance, the bromination of 2-amino-3-carbomethoxypyrazine has been studied to understand the directing effects of these groups. manac-inc.co.jp

In some cases, the use of milder brominating agents like tetrabutylammonium (B224687) tribromide (TBATB) can offer high regioselectivity. organic-chemistry.org The reaction conditions, such as solvent and temperature, also play a significant role in controlling the outcome of the bromination reaction.

Halogen Exchange Reactions for Bromine Installation

Halogen exchange reactions, often referred to as Finkelstein reactions, provide a pathway for the installation of a bromine atom by replacing another halogen, such as chlorine or iodine. frontiersin.org While the classic Finkelstein reaction is typically an Sₙ2 process on alkyl halides, analogous transformations on aryl and heteroaryl systems, known as aromatic Finkelstein reactions, have been developed. frontiersin.org

These reactions on aromatic systems are generally more challenging and often require metal catalysis. Copper(I) iodide in combination with diamine ligands has been shown to catalyze the conversion of aryl bromides to aryl iodides. nih.govresearchgate.net While less common, the reverse reaction, converting an aryl iodide or chloride to an aryl bromide, can also be achieved under specific catalytic conditions. Nickel and palladium complexes have also been explored as catalysts for such halogen exchange reactions on aryl halides. frontiersin.org

The application of these metal-mediated halogen exchange reactions to the pyrazine system offers a potential route to this compound from a corresponding chloro- or iodo- precursor. The choice of catalyst, ligand, solvent, and bromine source would be critical for a successful transformation.

Convergent and Divergent Synthetic Routes to Substituted Pyrazines

The construction of substituted pyrazines, including halogenated and trifluoromethoxylated variants, can be approached through various strategic sequences. These routes are designed to build molecular complexity in a controlled manner, often relying on the pre-functionalization of the pyrazine core or its precursors.

Sequential Halogenation and Trifluoromethylation of Pyrazine Derivatives

A common and effective strategy for synthesizing compounds like this compound involves the stepwise introduction of halogen and trifluoromethoxy groups onto the pyrazine ring. This sequential approach allows for precise control over the substitution pattern.

A pertinent example is the synthesis of 2-chloro-5-trifluoromethoxypyrazine. nih.gov This process begins with a hydroxypyrazine precursor, which undergoes chlorination, followed by a chlorine/fluorine exchange reaction, often facilitated by reagents like antimony trifluoride. nih.gov The presence of a chlorine atom on the pyrazine ring is noted as being critical for the success of this trifluoromethoxylation method. nih.gov This highlights the importance of the initial halogenation step in activating the ring for subsequent nucleophilic substitution.

Further illustrating this strategy, other complex pyrazines have been synthesized using a multi-step halogenation sequence. For instance, a synthetic route to a key intermediate, 3,6-dichloropyrazine-2-carbonitrile, involved regioselective chlorination of 2-aminopyrazine, followed by N-bromosuccinimide (NBS) bromination, and finally a Sandmeyer diazotization/chlorination sequence. mdpi.com This demonstrates how a series of halogenation and related reactions can be orchestrated to achieve a specific substitution pattern, which could then be followed by trifluoromethylation or trifluoromethoxylation steps.

Synthesis via Halophilic Alkylation (as demonstrated for related pyrazines)

An alternative to sequential substitution on the pyrazine ring is the use of halophilic alkylation. This method introduces a haloalkyl group in a single step, which can then be further modified. A notable example is an alternative synthesis route for 2-chloro-5-trifluoromethoxypyrazine that utilizes the halophilic alkylation of pyrazine with dibromodifluoromethane. nih.gov This initial step is followed by a bromine/fluorine exchange, typically using a reagent like silver tetrafluoroborate, to yield the final trifluoromethoxy group. nih.gov While conceptually elegant, this particular route was found to be less favorable due to low yields in the first stage and the high cost of the reagents involved. nih.gov

Another approach to pyrazine alkylation involves the use of N,N'-Bis(trimethylsilyl)-1,4-dihydropyrazine derivatives. These compounds serve as useful starting materials for synthesizing alkylpyrazines by reacting them with various aldehydes and a fluoride source, such as tetra(n-butyl)ammonium fluoride. researchgate.net This method provides a pathway to introduce diverse alkyl substituents onto the pyrazine core.

Optimization and Scalability Considerations in Pyrazine Synthesis

The transition from a laboratory-scale synthesis to a larger, more practical production requires careful optimization of reaction parameters and the adoption of more efficient technologies. Key considerations include reaction conditions, catalysis, and energy sources.

Influence of Reaction Conditions and Solvent Systems

The choice of solvent and reaction temperature can profoundly impact the yield and selectivity of pyrazine synthesis. In enzymatic aminolysis reactions for producing pyrazinamide (B1679903) derivatives, the solvent's properties are critical. A study comparing various solvents found that tert-amyl alcohol provided a significantly higher product yield compared to others like ethanol, isopropanol, or acetonitrile. rsc.orgnih.gov

Temperature is another crucial variable. In the same enzymatic synthesis, increasing the temperature from 35 °C to 55 °C generally led to faster reactions due to increased substrate solubility and particle collision rates. rsc.org However, for other reactions, such as the nucleophilic substitution of a chlorine atom on 2-chloro-5-trifluoromethoxypyrazine, elevated temperatures can be detrimental. While the reaction did not proceed at room temperature, prolonged heating at 100 °C in various solvents resulted in the complete decomposition of the starting material, underscoring the need for carefully controlled temperature profiles. nih.gov

| Solvent | Log P Value | Product Yield (%) |

|---|---|---|

| tert-Amyl alcohol | 1.31 | 80.3 |

| Isobutanol | 0.79 | 40.2 |

| Isopropanol | 0.28 | 38.5 |

| Ethanol | -0.19 | 35.7 |

| Acetonitrile | -0.15 | 45.3 |

| Dichloromethane | 1.19 | 56.2 |

Data sourced from studies on the enzymatic synthesis of pyrazinamide derivatives, illustrating the impact of solvent choice on reaction yield. researchgate.net

Application of Modern Catalytic Methods

Modern catalysis offers powerful tools for enhancing the efficiency and selectivity of pyrazine synthesis. The use of transition metal catalysts has enabled a wide range of transformations that were previously challenging.

For instance, base-metal catalysts, particularly those based on earth-abundant manganese, have been successfully employed. nih.govacs.org Acridine-based pincer complexes of manganese catalyze the dehydrogenative self-coupling of 2-amino alcohols to selectively form 2,5-substituted pyrazine derivatives, with water and hydrogen gas as the only byproducts, making the process atom-economical and environmentally benign. nih.govacs.org

Palladium- and iridium-based catalysts are also widely used. Palladium(II) catalysts facilitate cascade reactions of aminoacetonitriles with arylboronic acids to yield unsymmetrical 2,6-disubstituted pyrazines in very good yields. organic-chemistry.org For functionalizing existing pyrazine rings, palladium-catalyzed cross-coupling reactions are invaluable. The Buchwald-Hartwig amination, using a palladium dibenzoylacetonate (Pd₂dba₃)/DPEphos system, has been successfully applied to replace the chlorine atom in 2-chloro-5-trifluoromethoxypyrazine with nitrogen nucleophiles. nih.gov Other examples include iron-catalyzed C-H functionalization and nickel-catalyzed Kumada–Corriu cross-coupling reactions, which provide robust strategies for creating complex pyrazine structures. mdpi.com

| Catalyst System | Reaction Type | Substrates | Product Type |

|---|---|---|---|

| Manganese Pincer Complex | Dehydrogenative Coupling | 2-Amino Alcohols | 2,5-Disubstituted Pyrazines |

| Palladium(II) | Cascade Reaction | Aminoacetonitriles + Arylboronic Acids | Unsymmetrical 2,6-Disubstituted Pyrazines |

| Pd₂dba₃ / DPEphos | Buchwald-Hartwig Amination | 2-Chloro-5-trifluoromethoxypyrazine + Amines | Aminated Pyrazines |

| Iron(II) acetylacetonate | C-H Functionalization | Pyrazines + Arylboronic Acids | Arylated Pyrazines |

| Nickel Catalyst | Kumada–Corriu Cross-Coupling | 2-Chloropyrazine + Grignard Reagents | Trisubstituted Pyrazines |

A summary of modern catalytic methods applied in the synthesis of substituted pyrazines. nih.govmdpi.comnih.govacs.orgorganic-chemistry.org

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a key technology for accelerating reaction rates and improving yields. This technique is particularly effective for the synthesis of heterocyclic compounds like pyrazines.

In the synthesis of pyrazinamide derivatives via aminodehalogenation reactions, microwave irradiation has been shown to dramatically reduce reaction times. ingentaconnect.com A conventional heating method that required 24 hours to complete could be accomplished in just 30 minutes using microwave assistance, with an accompanying increase in product yield. ingentaconnect.com Similarly, the preparation of N-benzylamine substituted 5-amino-6-methyl-pyrazine-2,3-dicarbonitriles was successfully achieved through microwave-assisted aminodehalogenation, demonstrating the broad applicability of this method. researchgate.net The efficiency of microwave-assisted synthesis stems from the rapid, uniform heating of the reaction mixture, which often leads to cleaner reactions and easier product isolation. nih.gov

Iii. Chemical Reactivity and Transformation Pathways of 2 Bromo 6 Trifluoromethoxy Pyrazine and Analogues

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of halogenated pyrazines due to the ring's electron-deficient nature. mdpi.comnih.gov The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. stackexchange.commasterorganicchemistry.com The presence of strong electron-withdrawing groups, such as the trifluoromethoxy group and the pyrazine (B50134) nitrogens, stabilizes this negatively charged intermediate, thereby accelerating the reaction. masterorganicchemistry.com

The bromine atom at the 2-position of the pyrazine ring serves as an effective leaving group, making it a principal site for nucleophilic displacement. The high electron deficiency of the carbon atom attached to the bromine facilitates attack by a wide range of nucleophiles. Studies on the analogous compound, 2-chloro-5-(trifluoromethoxy)pyrazine (B3048726), provide insight into this reactivity. For instance, S-nucleophiles like 3-methylthiophenol have been shown to displace the halogen atom. mdpi.comnih.gov However, reactions with N-nucleophiles can be more complex. Direct substitution of the chlorine atom in 2-chloro-5-(trifluoromethoxy)pyrazine with diethylamine (B46881) under thermal conditions did not yield the desired product, leading instead to the decomposition of the starting material. mdpi.comnih.gov This suggests that while the C-Br bond is susceptible to nucleophilic attack, the reaction's success is highly dependent on the nature of the nucleophile and the reaction conditions, with alternative methods like Buchwald-Hartwig amination often being more effective for C-N bond formation. nih.gov

The trifluoromethoxy (OCF3) group is one of the most hydrophobic and electron-withdrawing substituents used in medicinal chemistry. nih.gov It is generally considered chemically robust and relatively inert to many reaction conditions, including heating and acidic or basic environments. mdpi.comnih.gov However, its stability is context-dependent. When attached to a highly electron-deficient aromatic system like pyrazine, the OCF3 group can become susceptible to nucleophilic displacement. mdpi.com

In a comparative study using 2-chloro-5-trifluoromethoxypyrazine, where the chloro and trifluoromethoxy groups are in electronically equivalent positions, the reactivity of both substituents was evaluated. mdpi.comnih.gov While many reactions selectively target the C-Cl bond, it was discovered that certain strong nucleophiles, such as thiophenolates, can induce the degradation and displacement of the trifluoromethoxy group. mdpi.com This indicates that although the halogen is typically the more labile leaving group in SNAr reactions, the "super-halogen" character of the OCF3 group does not render it completely inert on such an activated ring system. mdpi.comnih.gov The rate-determining step in SNAr is the formation of the Meisenheimer complex, which is stabilized by the powerful inductive effect of the OCF3 group. stackexchange.commasterorganicchemistry.com This stabilization can lower the activation barrier for the initial attack, but the subsequent elimination step depends on the leaving group's ability. Generally, bromide is a better leaving group than trifluoromethoxide.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the functionalization of 2-bromo-6-(trifluoromethoxy)pyrazine, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. nih.govwikipedia.org The carbon-bromine bond is an ideal handle for these transformations, readily participating in the oxidative addition step of the catalytic cycle. illinois.edu

The Suzuki-Miyaura coupling is a highly effective method for creating C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. nih.govnih.gov This reaction is well-suited for the derivatization of halogenated pyrazines. mdpi.comnih.gov Research on the analogous 2-chloro-5-trifluoromethoxypyrazine has demonstrated its suitability as a substrate for Suzuki coupling with various boronic acids and potassium trifluoroborate salts. mdpi.comnih.gov Given that C-Br bonds are generally more reactive in the oxidative addition step than C-Cl bonds, this compound is expected to be an excellent substrate for this transformation. illinois.edu

| Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Chloro-5-(trifluoromethoxy)pyrazine | Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 80 °C | 2-Phenyl-5-(trifluoromethoxy)pyrazine | 94% | mdpi.comnih.gov |

| 2-Chloro-5-(trifluoromethoxy)pyrazine | Potassium ethenyl trifluoroborate | Pd(OAc)₂, SPhos, K₃PO₄, EtOH/H₂O, 80 °C | 2-Ethenyl-5-(trifluoromethoxy)pyrazine | 85% | mdpi.comnih.gov |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction is particularly valuable when direct nucleophilic substitution fails or gives poor yields, as is the case for the reaction of 2-chloro-5-(trifluoromethoxy)pyrazine with certain amines. mdpi.comnih.gov The chlorine atom of this molecule was successfully replaced by a nitrogen nucleophile under Buchwald-Hartwig conditions, demonstrating the synthetic utility of this method for accessing aminopyrazine derivatives. nih.gov The reaction proceeds efficiently, providing the desired products in high yields where traditional SNAr reactions are ineffective. mdpi.comnih.gov

| Substrate | Amine Partner | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Chloro-5-(trifluoromethoxy)pyrazine | tert-Butyl methylcarbamate | Pd₂(dba)₃, DPEphos, NaO t Bu, Toluene, 100 °C | tert-Butyl methyl(5-(trifluoromethoxy)pyrazin-2-yl)carbamate | 92% | mdpi.comnih.gov |

The Kumada-Corriu coupling is a cross-coupling reaction that forms carbon-carbon bonds by reacting an organic halide with a Grignard reagent, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org This method provides a powerful route to introduce alkyl or aryl groups onto the pyrazine ring. For 2-chloro-5-(trifluoromethoxy)pyrazine, an iron-catalyzed Kumada-Corriu coupling has been shown to be highly effective for preparing alkylpyrazines. mdpi.comnih.gov The reaction proceeds in high yields with various alkylmagnesium halides, showcasing its utility for constructing C(sp²)-C(sp³) bonds on this heterocyclic scaffold. nih.gov

| Substrate | Grignard Reagent | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Chloro-5-(trifluoromethoxy)pyrazine | Ethylmagnesium bromide | Fe(acac)₂, THF/NMP, 25 °C | 2-Ethyl-5-(trifluoromethoxy)pyrazine | 96% | nih.gov |

| 2-Chloro-5-(trifluoromethoxy)pyrazine | Butylmagnesium chloride | Fe(acac)₂, THF/NMP, 25 °C | 2-Butyl-5-(trifluoromethoxy)pyrazine | 92% | nih.gov |

Sonogashira Coupling for Alkynylation

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. Current time information in Denbighshire, GB. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.netresearchgate.net For substrates like this compound, the electron-deficient nature of the pyrazine ring enhances the reactivity of the C-Br bond towards the oxidative addition step in the catalytic cycle, facilitating the coupling process.

While specific studies on this compound are not extensively documented in the reviewed literature, the reactivity of analogous bromopyrazines and other bromo-N-heterocycles provides a strong basis for predicting its behavior. mdpi.com The reaction is anticipated to proceed under standard Sonogashira conditions to yield 2-alkynyl-6-(trifluoromethoxy)pyrazines. The choice of catalyst, ligand, base, and solvent can be optimized to achieve high yields and accommodate a range of alkyne coupling partners.

Key components of the Sonogashira coupling include:

Palladium Catalyst: Common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. researchgate.net More advanced catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) can also be effective, sometimes allowing for copper-free conditions. researchgate.net

Copper(I) Co-catalyst: Typically CuI, which facilitates the formation of a copper acetylide intermediate, increasing the reaction rate. Current time information in Denbighshire, GB.

Base: An amine base such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) is used to neutralize the HX by-product and deprotonate the terminal alkyne. researchgate.net

Solvent: Aprotic polar solvents like tetrahydrofuran (B95107) (THF), toluene, or N,N-dimethylformamide (DMF) are commonly employed. researchgate.net

The reaction generally proceeds under mild conditions, often at room temperature, making it compatible with a wide array of functional groups.

Table 1: Representative Conditions for Sonogashira Coupling of Bromo-Heterocycles

| Heterocycle | Alkyne | Catalyst System | Base | Solvent | Yield (%) |

| 2-Bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | Toluene | High |

| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄, CuI | Et₃N | DMF | Low (25%) |

| 2-Chloro-5-(trifluoromethoxy)pyrazine | Phenylacetylene | Pd₂(dba)₃, XPhos, CuI | Cs₂CO₃ | Dioxane | 96% |

Exploration of Catalyst Systems and Substrate Scope in Cross-Couplings

Beyond alkynylation, the carbon-bromine bond in this compound is a handle for various other cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. The choice of catalyst system is crucial for achieving high efficiency and broad substrate scope.

Suzuki-Miyaura Coupling: This reaction pairs the bromopyrazine with an organoboron reagent (boronic acid or ester) to form a C-C bond, enabling the synthesis of aryl- or heteroaryl-substituted pyrazines. The general mechanism involves oxidative addition, transmetalation, and reductive elimination. libretexts.org For electron-deficient heterocycles like pyrazines, palladium catalysts with electron-rich and bulky phosphine ligands (e.g., dppf, XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often highly effective. rsc.orgresearchgate.net A study on the closely related 2-chloro-5-(trifluoromethoxy)pyrazine demonstrated successful Suzuki coupling with various arylboronic acids using a Pd₂(dba)₃/XPhos catalyst system with K₃PO₄ as the base, affording the coupled products in excellent yields. mdpi.comnih.gov This suggests that this compound would be an excellent substrate for similar transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the bromopyrazine with a primary or secondary amine. wikipedia.org This is a vital transformation for the synthesis of aminopyrazine derivatives. The catalyst system typically consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine ligand (e.g., BINAP, XPhos, RuPhos). nih.govchemspider.com The choice of base (e.g., NaOt-Bu, Cs₂CO₃) is also critical. nih.gov The synthesis of N-Boc-protected 2-amino-5-(trifluoromethoxy)pyrazine from the corresponding chloropyrazine was achieved in high yield using a Pd₂(dba)₃/DPEphos system, indicating the feasibility of this reaction on the trifluoromethoxypyrazine core. mdpi.comnih.gov

Table 2: Catalyst Systems for Cross-Coupling of (Trifluoromethoxy)pyrazines and Analogues

| Reaction Type | Pyrazine Substrate | Coupling Partner | Catalyst System | Base | Yield (%) |

| Suzuki-Miyaura | 2-Chloro-5-(trifluoromethoxy)pyrazine | Phenylboronic acid | Pd₂(dba)₃, XPhos | K₃PO₄ | 99% |

| Buchwald-Hartwig | 2-Chloro-5-(trifluoromethoxy)pyrazine | Boc-amine | Pd₂(dba)₃, DPEphos | Cs₂CO₃ | 91% |

| Suzuki-Miyaura | 2-Chloropyrazine | Various arylboronic acids | [Pd(L)(PPh₃)] | K₂CO₃ | Good |

| Buchwald-Hartwig | 2-Bromopyridines | Volatile amines | Pd(OAc)₂, Ligand | NaOt-Bu | Good |

Other Significant Chemical Transformations

Oxidation Reactions of the Pyrazine Core and Substituents

The pyrazine ring contains two nitrogen atoms that can be oxidized to form N-oxides. This transformation alters the electronic properties of the ring, making it more susceptible to nucleophilic attack and modifying the directing effects of substituents. Common oxidizing agents for N-oxidation of nitrogen heterocycles include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide in acetic acid, and Oxone®. researchgate.netarkat-usa.orgrsc.org For pyrazines, mono- or di-N-oxides can be formed depending on the reaction conditions and the nature of the substituents on the ring. The presence of the electron-withdrawing bromo and trifluoromethoxy groups would likely deactivate the pyrazine nitrogen atoms towards oxidation, potentially requiring stronger oxidizing agents or harsher conditions. rsc.org

The trifluoromethoxy group itself is generally very stable towards oxidation. beilstein-journals.org Its high oxidation state and the strong C-F bonds make it resistant to cleavage under typical oxidative conditions used for functionalizing the heterocyclic core.

Reduction Reactions and Functional Group Interconversions

The pyrazine ring can be reduced under various conditions, although it is more resistant than some other aromatic systems. Catalytic hydrogenation can lead to dihydropyrazines, tetrahydropyrazines (piperazines), or even ring opening, depending on the catalyst and reaction conditions. The C-Br bond can also be subject to reductive cleavage (hydrodebromination), for instance, by catalytic hydrogenation with a palladium catalyst or by using reducing agents like zinc in acetic acid. This would lead to the formation of 2-(trifluoromethoxy)pyrazine.

The trifluoromethoxy group is highly stable and generally not susceptible to reduction under standard chemical conditions. Functional group interconversions primarily involve transformations of the bromine atom via cross-coupling reactions as described above, or nucleophilic aromatic substitution, although the latter is less common for bromides compared to chlorides or fluorides on such an electron-poor ring. solubilityofthings.com

Isomerization Pathways and Halogen Migration (as observed in related bromo-heterocycles)

In certain bromo-substituted heterocycles, particularly under strongly basic conditions (e.g., with lithium diisopropylamide, LDA, or sodium amide), a phenomenon known as "halogen dance" can occur. researchgate.netresearchgate.net This involves the deprotonation of the heterocyclic ring followed by migration of the halogen atom to the newly formed carbanionic center. researchgate.net For this compound, such a rearrangement could potentially lead to the formation of 3-bromo-2-(trifluoromethoxy)pyrazine if a proton at the C-3 position is sufficiently acidic to be removed by a strong base. However, the presence of two strongly electron-withdrawing groups might influence the site of deprotonation and the feasibility of such a migration. This pathway remains a theoretical possibility in the absence of specific experimental studies on this substrate.

Mechanistic Insights into Reaction Pathways

The mechanisms of the key cross-coupling reactions involving this compound are well-established for related aryl halides.

Sonogashira Coupling Mechanism: The generally accepted mechanism involves two interconnected catalytic cycles, one for palladium and one for copper. libretexts.org

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the pyrazine-Br bond to form a Pd(II) intermediate.

Copper Cycle: The terminal alkyne reacts with the Cu(I) salt in the presence of the base to form a copper acetylide.

Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex, regenerating the Cu(I) catalyst.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the C(sp²)-C(sp) bond of the product and regenerate the Pd(0) catalyst. libretexts.orgresearchgate.net

Suzuki-Miyaura Coupling Mechanism: The catalytic cycle is similar and consists of three main steps: libretexts.orgorganic-chemistry.org

Oxidative Addition: A Pd(0) species inserts into the C-Br bond of the pyrazine substrate to form a Pd(II) complex.

Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the biaryl product and regenerating the Pd(0) catalyst. researchgate.netlibretexts.org

The electron-deficient nature of the pyrazine ring, further amplified by the trifluoromethoxy group, facilitates the initial oxidative addition step, which is often rate-limiting in these catalytic cycles. This enhanced reactivity makes this compound a promising substrate for constructing more complex molecules via cross-coupling chemistry.

Proposed Reaction Mechanisms (e.g., concerted metalation deprotonation, pyridyne/aryne intermediates)

Concerted Metalation-Deprotonation (CMD)

A prevalent mechanism in the C–H activation of aromatic and heteroaromatic compounds, particularly in reactions catalyzed by late transition metals like palladium, is the concerted metalation-deprotonation (CMD) pathway. wikipedia.orgnih.gov In this mechanism, the cleavage of a C–H bond and the formation of a new carbon-metal bond occur in a single, concerted transition state. wikipedia.org This process is typically facilitated by a base, often a carboxylate anion (like acetate), which assists in the deprotonation. nih.govresearchgate.net

For analogues of this compound, a CMD mechanism is often invoked in palladium-catalyzed direct arylation reactions. The process begins with the coordination of the palladium catalyst to the pyrazine ring. A base, coordinated to the metal center, then abstracts a proton from the ring in a cyclic transition state, leading to the formation of a palladacycle intermediate. researchgate.net This pathway avoids the formation of a discrete organometallic hydride species. wikipedia.org The viability and rate of the CMD mechanism are influenced by factors such as the acidity of the C-H bond being activated, the nature of the ligand on the metal catalyst, and the specific base used. nih.gov While direct studies on this compound are limited, the established reactivity of other electron-deficient heterocycles in palladium-catalyzed C-H functionalization strongly suggests the CMD pathway as a key operative mechanism. nih.govnih.gov

Pyridyne/Aryne Intermediates

Heteroarynes, such as pyridynes and by extension pyrazynes, are highly reactive intermediates derived from heteroaromatic rings by the formal removal of two adjacent substituents, resulting in a strained triple bond within the ring. wikipedia.orgtcichemicals.com The formation of a pyrazyne intermediate from a dihalopyrazine or a halo-lithiated pyrazine is a plausible transformation pathway under specific conditions, typically involving strong bases like lithium diisopropylamide (LDA) or n-butyllithium. tcichemicals.com

For a compound like this compound, treatment with a strong base could potentially lead to deprotonation at the C5 position, followed by the elimination of lithium bromide to form a 5,6-pyrazyne intermediate. However, the regioselectivity of deprotonation would be a critical factor. The generation of pyridyne intermediates from halopyridines is a known strategy for accessing substituted pyridines that are otherwise difficult to synthesize. wikipedia.orgchemistryviews.org These transient pyridynes can be trapped by various nucleophiles or dienes in cycloaddition reactions. chemistryviews.org The trifluoromethoxy group's strong inductive effect would significantly influence the electronics and stability of any potential pyrazyne intermediate.

| Mechanism Type | Key Features | Applicable Reactions | Relevant Analogues |

| Concerted Metalation-Deprotonation (CMD) | Single transition state for C-H cleavage and C-Metal bond formation; base-assisted (e.g., carboxylate). wikipedia.orgnih.gov | Palladium-catalyzed direct arylation, C-H functionalization. nih.gov | Electron-deficient arenes and heteroarenes. nih.gov |

| Pyridyne/Aryne Intermediates | Formation of a highly reactive, strained triple bond within the heteroaromatic ring. wikipedia.orgtcichemicals.com | Nucleophilic addition, cycloaddition reactions. | Halopyridines, dihalobenzenes. tcichemicals.comchemistryviews.org |

Investigation of Radical Intermediates in Transformations

Transformations involving this compound and its analogues can also proceed through pathways involving radical intermediates. These mechanisms are particularly relevant in reactions such as trifluoromethylation, difluoromethylation, and certain coupling processes. pnas.orgnih.govnih.gov

The generation of a trifluoromethyl radical (•CF₃) from sources like sodium trifluoromethanesulfinate (CF₃SO₂Na) can initiate the trifluoromethylation of heterocycles. pnas.orgresearchgate.net This electrophilic radical can attack the electron-rich positions of a heteroaromatic ring. pnas.org In the case of the electron-deficient pyrazine ring, such a reaction might be less favored unless the substrate is activated in some way. However, radical-based methods have proven effective for the direct C-H difluoromethylation of various heterocycles using reagents like sodium difluoromethanesulfinate as a •CF₂H radical source under photoredox catalysis. nih.gov

Another pathway involves the formation of an aryl or heteroaryl radical. For instance, under certain conditions, the bromine atom of this compound could be abstracted to generate a pyrazinyl radical intermediate. This radical could then participate in subsequent bond-forming reactions. Radical addition-initiated trifunctionalization reactions of alkenes and alkynes have been extensively studied, showcasing the versatility of radical intermediates in building molecular complexity. nih.gov The reaction of trifluoromethyl radicals with bromo-substituted compounds has been shown to proceed via bromine atom abstraction, suggesting a potential pathway for generating pyrazinyl radicals from bromopyrazine precursors. rsc.org

Mechanistic studies often employ radical trapping experiments or electron spin resonance (ESR) spectroscopy to detect and characterize these transient species. For example, the presence of radical intermediates in certain transformations has been implicated through radical cyclopropane (B1198618) ring-opening experiments. The specific reaction conditions, including the choice of initiator (e.g., light, heat, or a redox agent), solvent, and additives, play a crucial role in determining whether a reaction proceeds through a radical pathway. nih.gov

| Radical Species | Method of Generation | Role in Transformation | Investigative Techniques |

| Trifluoromethyl Radical (•CF₃) | From CF₃SO₂Na, often with an oxidant. pnas.orgresearchgate.net | Direct C-H trifluoromethylation of heterocycles. pnas.org | Mechanistic studies, product analysis. |

| Difluoromethyl Radical (•CF₂H) | From CF₂HSO₂Na under photoredox conditions. nih.gov | Direct C-H difluoromethylation of heterocycles. nih.gov | Control experiments, fluorescence quenching. |

| Pyrazinyl Radical | Homolytic cleavage of the C-Br bond; Br-atom abstraction. rsc.org | Intermediate in coupling or addition reactions. | Radical trapping, ESR spectroscopy (in analogous systems). |

Iv. Synthetic Utility and Building Block Applications of 2 Bromo 6 Trifluoromethoxy Pyrazine

Versatile Intermediate in Complex Organic Synthesis

The primary utility of 2-Bromo-6-(trifluoromethoxy)pyrazine lies in its function as a versatile intermediate for the introduction of the 6-(trifluoromethoxy)pyrazin-2-yl moiety into more complex structures. The bromine atom at the 2-position is amenable to a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions. While specific studies on this compound are not extensively detailed in the public domain, its reactivity can be inferred from its close analogue, 2-chloro-5-trifluoromethoxypyrazine, which has been shown to participate in numerous synthetic transformations. mdpi.com The bromo-substituent is typically more reactive than the chloro-substituent in such reactions, suggesting that this compound would be an excellent substrate for these couplings.

Key synthetic transformations where this compound can be employed include:

Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids or their esters to form C-C bonds, yielding aryl- or heteroaryl-substituted (trifluoromethoxy)pyrazines.

Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl functionalities, which are themselves versatile handles for further elaboration. mdpi.com

Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with a wide range of primary and secondary amines, leading to the synthesis of aminopyrazine derivatives. mdpi.com

Kumada-Corriu Coupling: Reaction with Grignard reagents to introduce alkyl or aryl groups. mdpi.com

Cyanation: Introduction of a nitrile group, which can be a precursor to acids, amides, or amines.

The trifluoromethoxy group is noted for its high stability under various reaction conditions, including acidic or basic environments and heating, ensuring it remains intact during these synthetic manipulations. mdpi.com This chemical inertness, combined with the reactivity of the C-Br bond, allows for selective functionalization of the pyrazine (B50134) ring.

Table 1: Potential Cross-Coupling Reactions for this compound (based on analogous compounds)

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Functional Group |

| Suzuki Coupling | R-B(OH)₂ | Pd(PPh₃)₄ / Base | Aryl/Heteroaryl |

| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂ / CuI / Base | Alkynyl |

| Buchwald-Hartwig | R¹R²NH | Pd Catalyst / Ligand / Base | Amino |

| Kumada-Corriu | R-MgX | Ni or Pd Catalyst | Alkyl/Aryl |

Development of Novel Functionalized Heterocyclic Scaffolds

The pyrazine ring is a common scaffold in medicinal chemistry and materials science. nih.gov By using this compound as a starting material, chemists can readily access a diverse array of novel, functionalized heterocyclic scaffolds. The trifluoromethoxy group is of particular interest in drug design, as it is a highly lipophilic electron-withdrawing group that can improve metabolic stability and cell membrane permeability. mdpi.com

Through sequential or one-pot multi-component reactions, the initial pyrazine core can be elaborated into more complex, fused, or poly-substituted heterocyclic systems. For instance, a Sonogashira coupling could be followed by an intramolecular cyclization to build a fused ring system. Similarly, a Suzuki coupling can be used to attach another heterocyclic ring, creating bi-heterocyclic structures that are of interest for their potential biological activities or material properties. The ability to perform these reactions selectively at the bromine position allows for the programmed construction of complex molecular architectures around the central pyrazine core.

Table 2: Examples of Heterocyclic Scaffolds Derivable from (Trifluoromethoxy)pyrazine Intermediates

| Intermediate Type | Reaction | Resulting Scaffold | Potential Application Area |

| 2-Alkynyl-6-(trifluoromethoxy)pyrazine | [3+2] Cycloaddition | Triazolyl-pyrazine | Medicinal Chemistry |

| 2-Amino-6-(trifluoromethoxy)pyrazine | Condensation/Cyclization | Imidazo[1,2-a]pyrazine | Pharmaceuticals |

| 2-Aryl-6-(trifluoromethoxy)pyrazine | Intramolecular C-H activation | Fused Polycyclic Heterocycles | Organic Electronics |

Applications in Specialty Chemical and Material Science Fields

While detailed applications of this compound in materials science are not widely published, its structural motifs suggest potential utility in this area. Pyrazine-containing compounds have been investigated for their use in organic electronics, such as in the formation of ligands for metal complexes with specific photophysical properties. nih.gov The introduction of a trifluoromethoxy group can modulate the electronic properties (e.g., HOMO/LUMO levels) of the resulting materials.

The high stability and unique electronic nature of the trifluoromethoxy group, coupled with the rigid pyrazine core, make this building block a candidate for the synthesis of:

Functional Polymers: Incorporation into polymer backbones or as pendant groups to create materials with tailored thermal stability, dielectric properties, and low surface energy.

Organic Light-Emitting Diode (OLED) Materials: The pyrazine core is electron-deficient and can be used in the design of electron-transport or emissive materials.

Liquid Crystals: The rigid core and lipophilic nature of the trifluoromethoxy group are features often found in liquid crystalline molecules.

Specialty Agrochemicals: Fluorinated heterocycles are a cornerstone of modern agrochemical research, and this building block provides a route to novel active ingredients.

The commercial availability of this compound indicates its role as a key starting material for research and development in these advanced application fields. bldpharm.com

Comprehensive Literature Review Reveals Gap in Computational Studies of this compound

Despite the growing interest in fluorinated heterocyclic compounds in various fields of chemistry, a comprehensive search of scientific literature and chemical databases has found no specific theoretical or computational studies published on the molecular structure, spectroscopic properties, and electronic characteristics of this compound.

While the methodologies outlined for such an investigation—including Density Functional Theory (DFT) for geometry optimization, simulation of spectroscopic data, and analysis of electronic structure—are well-established and widely used for characterizing novel molecules, it appears that these computational techniques have not yet been applied to this compound in publicly available research.

Computational chemistry provides invaluable insights into the properties of molecules. For instance, DFT calculations are routinely used to predict the most stable three-dimensional arrangement of atoms (geometry optimization). researchgate.netnih.gov This foundational data is crucial for understanding a molecule's physical properties and reactivity. Subsequent calculations can then be used to simulate various types of spectra. Time-dependent DFT (TD-DFT) is a powerful tool for predicting electronic absorption (UV-Vis) spectra, which provides information about electron transitions between molecular orbitals. researchgate.netmdpi.comrsc.org Similarly, vibrational frequencies from techniques like Infrared (IR) and Raman spectroscopy can be computationally modeled to help interpret experimental data and assign specific vibrational modes to different parts of the molecule. researchgate.net

Furthermore, quantum chemical calculations are used to determine a variety of electronic structure and reactivity descriptors. asrjetsjournal.org Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, for example, helps in understanding the electronic behavior and chemical reactivity of a compound. researchgate.netwuxibiology.com

While research exists on the computational analysis of other pyrazine derivatives, rsc.orgresearchgate.net bromo-substituted heterocycles, researchgate.net and compounds containing the trifluoromethoxy group, mdpi.com the specific combination present in this compound has not been the subject of a dedicated computational study according to the available literature. Such a study would be necessary to generate the specific data required to detail its conformational preferences, predict its spectroscopic fingerprints, and quantify its electronic properties and reactivity descriptors.

The absence of this data highlights a specific gap in the current body of chemical research and suggests an opportunity for future investigation into the unique properties of this compound.

V. Theoretical and Computational Investigations of 2 Bromo 6 Trifluoromethoxy Pyrazine

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

For a structurally related compound, 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine , Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level have been performed to analyze its electronic properties. nih.govresearchgate.netresearchgate.net The analysis revealed a HOMO-LUMO energy gap of 4.343 eV. researchgate.net The HOMO is primarily characterized by the π-electron density of the aromatic rings, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO shows significant σ-character on the bromine atoms. researchgate.net A similar analysis for 2-bromo-6-(trifluoromethoxy)pyrazine would be expected to show the HOMO localized on the pyrazine (B50134) ring and the LUMO influenced by the electron-withdrawing bromo and trifluoromethoxy substituents.

Table 1: Illustrative FMO Properties based on an Analogous Compound

| Property | Value (for 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine) | Significance |

|---|---|---|

| EHOMO | -6.365 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -2.022 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization method used to understand the charge distribution within a molecule and to predict how it will interact with other species. mdpi.com The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to denote different charge regions. Red typically indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

While a specific MEP map for this compound is not available in the cited literature, studies on similar molecules like 3-bromo-2-hydroxypyridine provide a clear example of what such an analysis would reveal. mdpi.com For this analog, MEP analysis performed at the B3LYP/6-311++G(d,p) level shows the most negative potential (red) localized around the electronegative nitrogen and oxygen atoms, identifying them as the primary sites for hydrogen bonding and electrophilic interactions. mdpi.com Conversely, the most positive potential (blue) is found around the hydroxyl hydrogen atom, marking it as a site for nucleophilic interaction. mdpi.com For this compound, one would anticipate regions of high negative potential near the two nitrogen atoms of the pyrazine ring and the oxygen of the trifluoromethoxy group, while the carbon atom bonded to the bromine would likely exhibit a region of positive potential, making it a target for nucleophiles.

Table 2: General Color Scheme for MEP Maps

| Color | Electrostatic Potential | Type of Interaction Favored |

|---|---|---|

| Red | Most Negative | Electrophilic Attack / Hydrogen Bond Acceptor |

| Orange / Yellow | Intermediate | - |

| Green | Neutral | - |

Computational Elucidation of Reaction Mechanisms and Energetics

Computational chemistry provides powerful tools to explore the detailed pathways of chemical reactions, identifying key structures and their associated energies. This allows for a comprehensive understanding of reaction feasibility and kinetics.

A transition state (TS) is the highest energy point along a reaction coordinate, representing the fleeting molecular configuration as reactants transform into products. Characterizing the geometry and energy of the TS is essential for calculating the activation energy of a reaction. Reaction coordinate analysis involves mapping the energetic pathway from reactants to products, passing through the transition state.

Specific transition state calculations for reactions involving this compound are not documented in the reviewed sources. However, computational studies on analogous reactions, such as the SN2 nucleophilic substitution of phenacyl bromides with pyridines , offer valuable mechanistic insights. researchgate.net DFT computations on these systems have shown that the reaction proceeds through a single, well-defined transition state. researchgate.net The calculations revealed that the structure of the TS can be influenced by substituents; electron-donating groups on the nucleophile (pyridine) lead to an earlier transition state, while electron-withdrawing groups on the substrate (phenacyl bromide) result in a tighter, more compact TS. researchgate.net For this compound, a plausible reaction is the nucleophilic aromatic substitution at the carbon bearing the bromine atom. A computational study of this process would characterize the transition state (Meisenheimer complex) and determine the activation barrier for the substitution.

A reaction energy profile is a diagram that plots the change in potential energy as a reaction progresses along the reaction coordinate. It visually represents the energies of reactants, intermediates, transition states, and products, providing a complete thermodynamic and kinetic picture of the reaction.

While an energy profile for a specific reaction of this compound is unavailable, DFT studies on the formation of pyrazinyl azines from pyrazine-2-carbaldehyde illustrate the utility of this analysis for multi-step reactions involving pyrazine derivatives. researchgate.net The calculated gas-phase free energy profile for this reaction sequence shows multiple steps, including addition and dehydration, each with its own transition state and intermediate. researchgate.net The profile identifies the rate-determining step by pinpointing the transition state with the highest activation energy. Such an analysis for a reaction of this compound, for instance in a Suzuki or Buchwald-Hartwig coupling, would be invaluable for optimizing reaction conditions by identifying kinetic bottlenecks. tandfonline.com

Table 3: Conceptual Components of a Reaction Energy Profile

| Component | Description | Significance |

|---|---|---|

| Reactants | Starting materials of the reaction. | Reference point for energy changes (ΔG, ΔH). |

| Transition State (TS) | Highest energy point on the reaction path. | Determines the activation energy (Ea) and reaction rate. |

| Intermediate | A metastable species formed during the reaction. | Represents a local energy minimum between two transition states. |

Prediction of Key Molecular Properties for Research Applications

Computational methods are instrumental in predicting a wide array of molecular properties that are crucial for research applications, particularly in fields like materials science and medicinal chemistry. aaai.org The introduction of a trifluoromethoxy group (-OCF3) is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity. nih.gov DFT calculations can quantify these effects before synthesis is undertaken.

Table 4: Key Molecular Properties Predictable via Computational Methods (Illustrated with Analog Data)

| Predicted Property | Value (for 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine) | Significance in Research Applications |

|---|---|---|

| Chemical Hardness (η) | 2.171 eV | Measures resistance to change in electron distribution; higher values indicate greater stability. researchgate.net |

| Electronegativity (χ) | 4.193 eV | Measures the power of a molecule to attract electrons. |

| Electrophilicity Index (ω) | 4.053 eV | A global measure of electrophilic character; useful for predicting reactivity in polar reactions. researchgate.net |

Vi. Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 2-Bromo-6-(trifluoromethoxy)pyrazine and its derivatives will likely focus on the development of more sustainable and efficient methodologies. Traditional synthetic routes often rely on harsh conditions and hazardous reagents. Future approaches could prioritize green chemistry principles to minimize environmental impact and improve safety and cost-effectiveness.

Key areas for development include:

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and scalability. Developing a flow-based synthesis for this compound could lead to higher yields, improved purity, and reduced waste generation.

Microwave-Assisted Synthesis: This technique can significantly accelerate reaction times and improve yields for the synthesis of heterocyclic compounds. mdpi.com Its application to the synthesis of pyrazine (B50134) derivatives could offer a more energy-efficient route. mdpi.com

Mechanochemistry and Sonochemistry: These solvent-free or low-solvent methods are gaining traction as sustainable alternatives to traditional solution-phase synthesis. mdpi.com Exploring ball milling and ultrasound-assisted methods for the synthesis of pyrazine precursors could drastically reduce solvent waste. mdpi.com

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer unparalleled selectivity and milder reaction conditions. Identifying or engineering enzymes for the halogenation or trifluoromethoxylation of pyrazine rings is a long-term but highly promising research avenue.

Aqueous Micellar Catalysis: Performing cross-coupling reactions in water using surfactants to form micelles can replace volatile organic solvents, leading to a greener process. nih.gov This has been successfully applied to Sonogashira couplings in the synthesis of complex molecules and could be adapted for the derivatization of this compound. nih.gov

A comparative look at potential synthetic strategies is presented in the table below:

| Synthetic Approach | Potential Advantages | Key Challenges |

| Flow Chemistry | High throughput, improved safety, precise control | Initial setup cost, potential for clogging |

| Microwave-Assisted | Rapid reaction times, increased yields | Scalability can be an issue, requires specialized equipment |

| Mechanochemistry | Solvent-free, high efficiency | Substrate scope can be limited, monitoring reaction progress |

| Biocatalysis | High selectivity, mild conditions, environmentally benign | Enzyme discovery and engineering, stability of enzymes |

| Aqueous Micellar | Use of water as solvent, reduced environmental impact | Surfactant selection and removal, substrate solubility |

Exploration of Undiscovered Reactivity Modes and Selective Functionalization Strategies

The pyrazine ring in this compound is electron-deficient, which influences its reactivity. The bromine atom serves as a versatile handle for a variety of transformations, particularly cross-coupling reactions.

Future research could focus on:

Advanced Cross-Coupling Reactions: While Suzuki, Sonogashira, and Buchwald-Hartwig reactions are established methods for functionalizing halopyrazines, exploring more novel cross-coupling methodologies could yield new derivatives. rsc.orgresearchgate.net This includes photoredox catalysis and nickel-catalyzed reactions, which can offer different reactivity and functional group tolerance.

C-H Functionalization: Direct functionalization of the C-H bonds on the pyrazine ring would be a highly atom-economical approach to introduce further complexity. digitellinc.com Developing selective C-H activation protocols for the remaining positions on the pyrazine core of this compound is a significant but worthwhile challenge. digitellinc.com

Skeletal Editing: Recent breakthroughs in "skeletal editing" allow for the insertion or deletion of atoms within a heterocyclic core. ou.edudrugdiscoveryonline.com Applying such transformative reactions to the pyrazine ring of this compound could generate novel heterocyclic systems with unique properties. ou.edudrugdiscoveryonline.com

Regioselective Reactions: The electronic environment of the pyrazine ring, influenced by the bromo and trifluoromethoxy substituents, will dictate the regioselectivity of further reactions. Detailed mechanistic studies, combining experimental and computational approaches, will be crucial to predict and control the outcomes of functionalization attempts.

The following table outlines potential functionalization strategies:

| Functionalization Strategy | Target Position(s) | Potential Reagents/Catalysts |

| Suzuki Coupling | C2 | Palladium catalysts, boronic acids |

| Sonogashira Coupling | C2 | Palladium/copper catalysts, terminal alkynes |

| Buchwald-Hartwig Amination | C2 | Palladium catalysts, amines |

| C-H Activation | C3, C5 | Transition metal catalysts (e.g., Rh, Ru, Ir) |

| Skeletal Editing | Pyrazine ring | Specialized reagents for atom insertion/deletion |

Advanced Applications in Chemical Synthesis and Materials Design

The unique electronic and physical properties imparted by the trifluoromethoxy group suggest that this compound could be a valuable building block in several advanced applications.

Medicinal Chemistry: The trifluoromethoxy group is often used in drug design to enhance metabolic stability, lipophilicity, and binding affinity. scilit.commdpi.com The pyrazine core is also a common scaffold in pharmaceuticals. nih.gov Therefore, derivatives of this compound could be explored as novel therapeutic agents, particularly in oncology, neuroscience, and infectious diseases. rpress.co.inmdpi.com

Agrochemicals: Fluorinated compounds play a significant role in modern agrochemicals, improving their efficacy and stability. numberanalytics.comnumberanalytics.comresearchgate.netccspublishing.org.cn The structural motifs present in this compound make it an interesting candidate for the development of new herbicides, fungicides, or insecticides. numberanalytics.comnumberanalytics.comresearchgate.netccspublishing.org.cn

Organic Electronics: Pyrazine-containing molecules have been investigated for their applications in organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs). researchgate.netepa.govacs.orgresearchgate.net The electron-withdrawing nature of the pyrazine ring and the trifluoromethoxy group could lead to materials with desirable electronic properties, such as high electron affinity and good charge transport characteristics. nih.govscispace.com

Functional Polymers: Incorporation of this compound as a monomer into polymers could lead to new materials with tailored properties, such as high thermal stability, specific optical properties, or enhanced chemical resistance.

Integration with Machine Learning and Artificial Intelligence for Property Prediction and Reaction Design

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research. For a molecule like this compound, where experimental data is scarce, computational approaches can be particularly valuable.

Future research directions include:

Property Prediction: ML models can be trained on existing chemical databases to predict the physicochemical and biological properties of new molecules. mdpi.com This could be used to estimate the solubility, toxicity, and potential biological activity of derivatives of this compound, helping to prioritize synthetic targets. semanticscholar.orgresearchgate.net

Reaction Outcome Prediction: AI tools are being developed to predict the products and yields of chemical reactions. rjptonline.orgucla.eduresearchgate.net These tools could be used to design optimal synthetic routes to new derivatives of this compound and to explore its reactivity under various conditions. acs.org

De Novo Design: Generative AI models can design novel molecules with desired properties. By defining a set of target properties, such as high binding affinity to a specific protein or certain electronic characteristics, AI could propose new derivatives of this compound for synthesis and testing.

The synergy between computational modeling and experimental work will be crucial for accelerating the discovery and development of new applications for this promising chemical entity.

Q & A

What are the common synthetic routes for 2-Bromo-6-(trifluoromethoxy)pyrazine, and what are their advantages and limitations?

Level: Basic

Methodological Answer:

The synthesis typically involves bromination of pyrazine precursors followed by trifluoromethoxy group introduction. A standard approach includes:

Bromination: Direct bromination of 2-aminopyrazine derivatives using acetic acid as a solvent yields brominated intermediates (e.g., 3,5-dibromo-2-aminopyrazine) .

Substitution: Sodium methoxide or similar nucleophiles replace bromine at specific positions. For trifluoromethoxy groups, trifluoromethylation reagents (e.g., Cu-mediated coupling) are used under anhydrous conditions .

Key Considerations:

- Regioselectivity: Bromination may yield di-substituted byproducts; reaction temperature and solvent polarity influence selectivity .

- Stability: The trifluoromethoxy group is sensitive to hydrolysis; inert atmospheres and low moisture are critical .

Table 1: Comparison of Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Limitations |

|---|---|---|---|

| Bromination | Br₂, Acetic Acid, 60°C | 70–85 | Di-substitution byproducts |

| Trifluoromethoxy Insertion | CuI, CF₃O⁻, DMF, 100°C | 50–65 | Moisture sensitivity |

How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Level: Basic

Methodological Answer:

A multi-technique approach is essential:

NMR Spectroscopy:

- ¹H/¹³C NMR: Confirm substitution patterns and absence of impurities. For example, the trifluoromethoxy group shows distinct ¹⁹F NMR signals at δ -55 to -60 ppm .

- 2D NMR (COSY, HSQC): Resolve overlapping signals in complex pyrazine derivatives .

Mass Spectrometry (HRMS): Validate molecular weight (C₆H₄BrF₃N₂O, MW 257.01) and isotopic patterns for bromine .

X-ray Crystallography: Resolve ambiguous structural features (e.g., regiochemistry) using single-crystal data .

Troubleshooting Tip: If purity is <95% (as in commercial samples ), use preparative HPLC with a C18 column and acetonitrile/water gradient for purification.

What strategies optimize the regioselective bromination of pyrazine derivatives to minimize di-substitution byproducts?

Level: Advanced

Methodological Answer:

Regioselectivity is influenced by:

Directing Groups: Amino or methoxy groups at specific positions direct bromination. For example, 2-aminopyrazine brominates preferentially at C3 and C5 .

Catalytic Systems: Pd/C or Ni catalysts in hydrogenation steps reduce over-bromination. For instance, Pd/C selectively removes bromine from C5 in 3-methoxy-5-bromo-2-aminopyrazine .

Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at electron-deficient positions .

Data Contradiction Example:

- High-Temperature Bromination: Increases di-substitution (yield: 30% mono vs. 50% di-substitution ).

- Low-Temperature Control (0–5°C): Favors mono-substitution (yield: 75% ).

How do reaction conditions impact the stability of the trifluoromethoxy group during synthesis?

Level: Advanced

Methodological Answer:

The trifluoromethoxy group is prone to hydrolysis and thermal degradation. Mitigation strategies include:

Moisture Control: Use anhydrous solvents (e.g., THF, DMF) and Schlenk-line techniques .

Acid/Base Sensitivity: Avoid strong bases (e.g., NaOH) that cleave the CF₃O– bond. Mild bases like K₂CO₃ are preferred .

Thermal Stability: Limit heating to <120°C; microwave-assisted synthesis reduces decomposition .

Table 2: Stability Under Different Conditions

| Condition | Degradation Rate (%) | Mitigation Strategy |

|---|---|---|

| H₂O, 25°C | 20 (24 hrs) | Anhydrous conditions |

| NaOH, 50°C | 95 (1 hr) | Use K₂CO₃ |

| 150°C, N₂ | 40 (2 hrs) | Microwave heating |

How can computational modeling resolve discrepancies between predicted and experimental reactivity data?

Level: Advanced

Methodological Answer:

DFT Calculations: Predict electrophilic aromatic substitution (EAS) sites using Fukui indices. For example, C6 in pyrazine is more reactive than C2 .

MD Simulations: Model solvent effects on reaction pathways (e.g., DMF stabilizes transition states ).

Contradiction Analysis: If experimental yields conflict with predictions (e.g., lower C6 substitution), re-evaluate steric effects or solvation models .

Case Study:

- Predicted vs. Observed Bromination: DFT suggests C6 preference, but di-substitution occurs at C3/C5. Adjust models to account for steric hindrance from the trifluoromethoxy group .

What advanced techniques are used to study the compound’s interactions in catalytic cross-coupling reactions?

Level: Advanced

Methodological Answer:

Catalyst Screening: Test Pd(0)/Pd(II), Ni, or Cu systems for Suzuki-Miyaura couplings. For example, Pd(PPh₃)₄ in THF achieves 80% coupling efficiency with arylboronic acids .

In Situ Monitoring: Use Raman spectroscopy or GC-MS to track intermediate formation and catalyst deactivation .

Kinetic Studies: Compare turnover frequencies (TOF) under varying temperatures and ligand ratios .

Table 3: Catalyst Performance in Cross-Coupling

| Catalyst | Ligand | TOF (h⁻¹) | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | XPhos | 120 | 85 |

| NiCl₂ | Bipyridine | 45 | 60 |

| CuI | DMEDA | 30 | 40 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.